3'-Deoxyamikacin
Description
3'-Deoxyamikacin is a semisynthetic aminoglycoside antibiotic derived from amikacin, a broad-spectrum antibiotic widely used to treat Gram-negative bacterial infections. The structural modification of amikacin involves the removal of the hydroxyl group (-OH) at the 3'-position of the hexose ring (Figure 1), which reduces susceptibility to enzymatic inactivation by bacterial aminoglycoside-modifying enzymes (AMEs) . This modification was first reported by Tsuchiya et al. in 1979, who demonstrated that 3'-deoxygenation enhances antibacterial activity against resistant strains, particularly those producing 3'-phosphotransferases (APH(3')) .
Properties
Molecular Formula |
C22H43N5O12 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,5S,6R)-6-(aminomethyl)-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O12/c23-2-1-9(29)20(35)27-8-3-7(25)18(38-21-11(31)4-10(30)12(5-24)36-21)17(34)19(8)39-22-16(33)14(26)15(32)13(6-28)37-22/h7-19,21-22,28-34H,1-6,23-26H2,(H,27,35)/t7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1 |
InChI Key |
KGWNYWOVNDWPGF-TXLWFACKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)O)N |
Synonyms |
3'-deoxyamikacin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Modifications:
- Amikacin : Contains hydroxyl groups at the 3' and 4' positions of the hexose ring.
- 3'-Deoxyamikacin : Lacks the 3'-OH group, conferring resistance to APH(3') enzymes.
Mechanism of Action:
All derivatives inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, the absence of the 3'-OH group in 3'-deoxyamikacin disrupts enzymatic recognition, preserving activity against resistant strains (e.g., Pseudomonas aeruginosa and Escherichia coli with APH(3')) .
Antibacterial Activity
In Vitro Efficacy (MIC Values, μg/mL):
| Organism | Amikacin | 3'-Deoxyamikacin | 3',4'-Dideoxyamikacin |
|---|---|---|---|
| E. coli (wild-type) | 1.0 | 0.5 | 2.0 |
| E. coli (APH(3')) | 64.0 | 2.0 | 4.0 |
| P. aeruginosa (wild) | 4.0 | 2.0 | 8.0 |
| P. aeruginosa (AME+) | >128 | 8.0 | 16.0 |
Data adapted from Tsuchiya et al. (1979) .
3'-Deoxyamikacin shows superior activity against AME-producing strains compared to amikacin and 3',4'-dideoxyamikacin. However, the latter exhibits reduced potency against wild-type strains, likely due to impaired ribosomal binding from the loss of multiple hydroxyl groups .
Pharmacokinetic and Toxicity Profiles
Key Research Findings and Limitations
- Advantages :
- Structural rigidity from deoxygenation may reduce adaptability to ribosomal mutations .
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